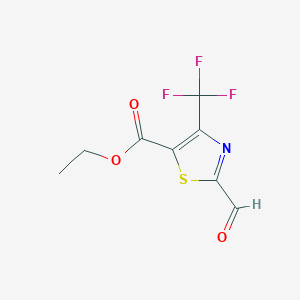
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with formyl, trifluoromethyl, and ethyl ester groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Méthodes De Préparation
The synthesis of Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole precursors with reagents that introduce the formyl and trifluoromethyl groups. One common method involves the use of ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate as a starting material, which is then reacted with formylating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The formyl group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, hydrazines). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound’s derivatives are studied for their antibacterial, antifungal, and antiviral properties.
Medicine: Research focuses on its potential as an anti-inflammatory and antitumor agent.
Mécanisme D'action
The mechanism of action of Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the disruption of cellular processes and ultimately cell death .
Comparaison Avec Des Composés Similaires
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate: Similar structure but with a chloro group instead of a formyl group.
Ethyl 4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylate: Contains a phenyl group instead of a formyl group.
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Contains a hydroxyphenyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its combination of formyl and trifluoromethyl groups, which confer distinct reactivity and biological properties.
Propriétés
Formule moléculaire |
C8H6F3NO3S |
|---|---|
Poids moléculaire |
253.20 g/mol |
Nom IUPAC |
ethyl 2-formyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H6F3NO3S/c1-2-15-7(14)5-6(8(9,10)11)12-4(3-13)16-5/h3H,2H2,1H3 |
Clé InChI |
KARQPIPKGIYUCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




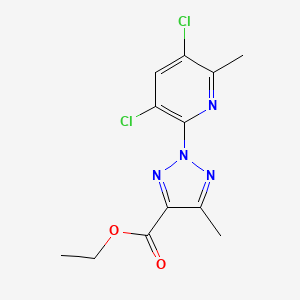
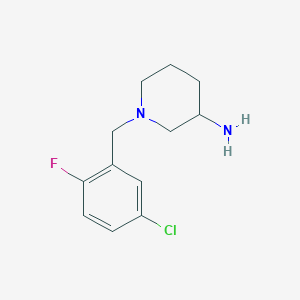

![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)




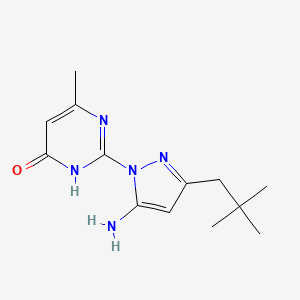
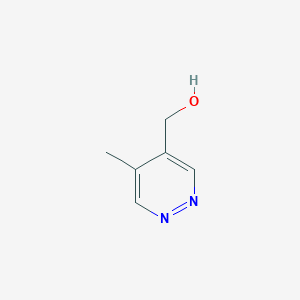
![2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B11787566.png)
